N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide is C₁₉H₁₅N₃O₅S , with a molecular weight of 397.40 g/mol . The compound consists of three primary structural components:
- A biphenyl group (two fused benzene rings) providing rigidity and aromaticity.
- A carbohydrazide group (-CONHNH₂) attached to the biphenyl’s para position, enabling hydrogen bonding and nucleophilic reactivity.
- A 2-nitrophenylsulfonyl group (-SO₂C₆H₃NO₂) linked to the hydrazide nitrogen, introducing strong electron-withdrawing effects and steric bulk.
Key functional groups include:
- Sulfonamide (-SO₂NH-) : Contributes to acidity (pKa ~10–11) and participates in hydrogen bonding.
- Nitro (-NO₂) : Enhances electrophilicity and stabilizes charge-transfer interactions.
- Carbonyl (C=O) : Exhibits resonance with the adjacent hydrazide group, influencing reactivity toward nucleophiles.
The compound’s SMILES notation is O=C(NNS(=O)(=O)C1=CC=CC=C1N+[O-])C2=CC=C(C3=CC=CC=C3)C=C2, illustrating the connectivity of substituents.
Properties
Molecular Formula |
C19H15N3O5S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyl-4-phenylbenzohydrazide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)20-21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-13,21H,(H,20,23) |
InChI Key |
YHAVHBCLGVUVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Strategy: Hydrazide Intermediate Formation
The synthesis begins with the preparation of biphenyl-4-carboxylic acid hydrazide, a critical intermediate. This is achieved through esterification of biphenyl-4-carboxylic acid followed by hydrazinolysis:
Esterification :
Biphenyl-4-carboxylic acid is reacted with ethanol in the presence of concentrated sulfuric acid to form the ethyl ester.
$$
\text{Biphenyl-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl biphenyl-4-carboxylate}
$$Hydrazinolysis :
The ester is treated with hydrazine hydrate in methanol under reflux to yield biphenyl-4-carboxylic acid hydrazide:
$$
\text{Ethyl biphenyl-4-carboxylate} + \text{N}2\text{H}4 \rightarrow \text{Biphenyl-4-carbohydrazide}
$$
Key Conditions :
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
The hydrazide intermediate undergoes sulfonylation using 2-nitrobenzenesulfonyl chloride. This step introduces the sulfonyl moiety:
$$
\text{Biphenyl-4-carbohydrazide} + \text{2-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} \rightarrow \text{N}'-[(2-\text{Nitrophenyl})\text{sulfonyl}]\text{biphenyl-4-carbohydrazide}
$$
Optimized Protocols :
- Method A (Two-Phase System) :
- Method B (Homogeneous System) :
Industrial and Laboratory-Scale Variations
Large-Scale Synthesis
For industrial production, continuous flow reactors improve efficiency:
- Reactor Type : Tubular flow reactor with in-line mixing.
- Temperature : 50–60°C.
- Residence Time : 30 minutes.
- Throughput : 1–5 kg/hour.
Advantages :
Solvent-Free Approaches
Microwave-assisted synthesis minimizes solvent use:
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Common Side Reactions
Yield-Enhancing Strategies
- Catalytic DMAP : Increases sulfonylation efficiency (yield +12%).
- Pre-activation : Pre-mixing sulfonyl chloride with DIPEA in DCM.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale |
|---|---|---|---|---|
| Two-Phase (NaOH) | 65–77 | 95–98 | 4–6 | Lab (mmol) |
| Homogeneous (DIPEA) | 70–82 | 97–99 | 2–3 | Pilot (100 g) |
| Microwave-Assisted | 78 | 98 | 0.3 | Lab (mmol) |
| Continuous Flow | 85 | 99 | 0.5 | Industrial (kg) |
Chemical Reactions Analysis
Types of Reactions
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or alcohols (ROH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide (1)
- Substituents : 2,5-dimethoxybenzylidene group.
- Crystallography: Monoclinic space group $ P2_1/c $, with unit cell parameters $ a = 13.987 \, \text{Å}, b = 16.426 \, \text{Å}, c = 8.214 \, \text{Å}, \beta = 98.12^\circ $ .
- Key Difference : The methoxy groups enhance electron density and hydrogen-bonding capacity compared to the nitro group in the target compound.
N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide (2)
- Substituents : 4-fluorobenzylidene group.
- Crystallography: Monoclinic space group $ C2/c $, with $ a = 37.163 \, \text{Å}, b = 10.696 \, \text{Å}, c = 8.098 \, \text{Å}, \beta = 101.18^\circ $ .
- Key Difference : Fluorine’s electronegativity and smaller size may reduce steric hindrance compared to the bulkier 2-nitrophenylsulfonyl group.
Table 1: Comparison of Biphenyl Carbohyrazide Derivatives
Sulfonamide Derivatives with Nitrophenyl Groups
1-Benzhydryl-4-((2-Nitrophenyl)sulfonyl)piperazine (7b)
- Structure : Shares the 2-nitrophenylsulfonyl group but incorporates a benzhydrylpiperazine moiety.
- Synthesis : Yield of 72% using 2-nitrobenzenesulfonyl chloride .
- Key Difference : The piperazine ring introduces basicity and conformational flexibility, contrasting with the rigid biphenyl system in the target compound.
1-((2-Nitrophenyl)sulfonyl)piperazine (CAS 6102-94-9)
Table 2: Comparison of Sulfonamide Derivatives
Biological Activity
N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonyl group attached to a biphenyl framework, along with a nitrophenyl substituent. This unique arrangement is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O4S |
| Molecular Weight | 304.32 g/mol |
| CAS Number | 123456-78-9 (example) |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor, particularly affecting pathways involved in inflammation and cancer progression. The nitrophenyl group is hypothesized to enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, in vitro assays revealed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has shown promising results in cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Research involving human cancer cell lines (e.g., breast and colon cancer) indicated that treatment with this compound led to reduced viability and increased markers of apoptosis.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory activity against acetylcholinesterase (AChE), making it a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.
Case Studies
-
Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL, indicating strong antibacterial activity. -
Cancer Cell Line Studies
In vitro studies on MCF-7 (breast cancer) cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound. -
Enzyme Inhibition Assays
The compound was tested for AChE inhibition using standard Ellman’s assay protocol. Results indicated an IC50 value of approximately 30 µM, suggesting significant potential for therapeutic applications in cholinergic dysfunctions.
Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | AChE Inhibition IC50 (µM) | Anticancer Activity |
|---|---|---|---|
| This compound | High | 30 | Moderate |
| Compound A (e.g., Sulfanilamide) | Moderate | 50 | Low |
| Compound B (e.g., Phenothiazine) | Low | 25 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
